molecular formula C16H34O8S B3155089 Thiol-PEG8-alcohol CAS No. 791620-96-7

Thiol-PEG8-alcohol

Cat. No.: B3155089
CAS No.: 791620-96-7
M. Wt: 386.5 g/mol
InChI Key: FGOUEOBRQFJQKC-UHFFFAOYSA-N
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Description

Thiol-PEG8-alcohol is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .


Synthesis Analysis

This compound can be synthesized using the direct oxy-esterification of thiols with alcohols . This method is considered an ideal atom- and step-economic strategy for the construction of compounds like this compound .


Chemical Reactions Analysis

Thiols, which are sulfur analogues of alcohols, can undergo reactions such as oxidation to form disulfides . They can also react with aldehydes and ketones to form thioacetals .


Physical and Chemical Properties Analysis

Thiols, such as this compound, are incapable of hydrogen bonding, hence they have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .

Mechanism of Action

Target of Action

Thiol-PEG8-alcohol is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the ubiquitin-proteasome system .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs . One end of the PROTAC molecule binds to the target protein, while the other end binds to an E3 ubiquitin ligase . This compound, as a linker, connects these two ends, facilitating the formation of a ternary complex . This complex enables the ubiquitin-proteasome system to selectively degrade the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation . Specifically, the ubiquitin-proteasome system, which is responsible for protein turnover in cells, is exploited by PROTACs . The formation of the ternary complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This can affect various downstream effects depending on the function of the target protein.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a linker in PROTACs . The characteristics of the linker can significantly impact the therapeutic index efficacy and pharmacokinetics of the drugs .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . By forming a ternary complex with the target protein and an E3 ubiquitin ligase, this compound enables the ubiquitin-proteasome system to recognize and degrade the target protein . This can lead to various molecular and cellular effects, depending on the role of the degraded protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the thiol group, which is known to form a stable thioether linkage when the pH is between 6.5 and 7.5 . Additionally, the stability and efficacy of this compound may be affected by factors such as temperature and the presence of other reactive species in the environment .

Safety and Hazards

The safety data sheet suggests that in case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

Thiol-mediated chemoselective strategies are being explored for crosslinking natural and synthetic macromolecules to form injectable hydrogels for applications in drug delivery and cell encapsulation . Furthermore, Thiol-PEG8-alcohol, as a PEG-based PROTAC linker, is expected to continue playing a significant role in the development of PROTACs .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O8S/c17-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16-25/h17,25H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOUEOBRQFJQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCS)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50822592
Record name 23-Sulfanyl-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50822592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791620-96-7
Record name 23-Sulfanyl-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50822592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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